3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-13-9(3)10(6-5-7-11)8(2)12-13/h4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCYGCSJNVOKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring at position 1 with ethyl halides in the presence of a base such as potassium carbonate.
Introduction of the propylamine group: The final step involves the introduction of the propylamine group at position 4 of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides and amines.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution or condensation reactions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives (e.g., N-methyl or N-benzyl analogs) | Base facilitates deprotonation of the amine for nucleophilic attack. |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylated product | Acylation enhances solubility for biological studies. |
Example : Reaction with ethyl iodide in dimethylformamide (DMF) under reflux yields N-ethyl-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-propylamine.
Oxidation and Reduction
The amine group and pyrazole ring exhibit redox activity.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ (acidic) | Nitroso or nitro derivatives | Acidic conditions stabilize intermediates. |
| Reduction | LiAlH₄, THF | Primary amine (if oxidized to nitro compound) | Rarely required due to the stability of the amine group. |
Mechanistic Insight : Oxidation of the amine to a nitro group proceeds via a two-electron transfer mechanism, forming a nitroso intermediate.
Coupling Reactions
The pyrazole ring participates in transition-metal-catalyzed coupling.
Example : Coupling with 4-bromobenzene under palladium catalysis yields 3-(1-ethyl-3,5-dimethyl-4-(4-phenyl)-1H-pyrazol-4-yl)-propylamine.
Cycloaddition and Ring-Opening Reactions
The pyrazole ring’s aromaticity allows for regioselective cycloadditions.
Acid-Base Reactions
The amine group reacts with acids to form salts, enhancing crystallinity.
| Reagent | Product | Application |
|---|---|---|
| HCl (gaseous) | Hydrochloride salt | Improves stability for pharmaceutical use. |
| H₂SO₄ | Sulfate salt | Facilitates purification via recrystallization. |
Biological Interactions
While not a chemical reaction per se, the compound’s amine group interacts with biological targets:
-
Enzyme Inhibition : Forms hydrogen bonds with catalytic residues (e.g., kinases).
-
Receptor Binding : The pyrazole ring engages in π-π stacking with aromatic residues.
Stability and Degradation
Scientific Research Applications
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
The propylamine chain confers basicity and hydrogen-bonding capacity, distinguishing it from the ethylidene hydroxylamine derivative in , which may exhibit tautomerism or chelation properties .
The ethyl and methyl groups in the target compound are electron-donating, stabilizing the aromatic ring and influencing interactions with biological targets or materials .
Biological Activity
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine, also known as N-[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N-methylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C11H21N3
- Molecular Weight : 195.3 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific mechanisms through which this compound exerts its effects are still under investigation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic activities of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against cancer cell lines, outperforming standard drugs like Cisplatin in certain assays. The MTT assay revealed promising results with low IC50 values indicating potent anticancer properties while maintaining low toxicity to normal cells .
Case Study 2: Antimicrobial Potential
Research into new antimicrobial agents highlighted the potential of pyrazole derivatives in combating resistant bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, the structural characteristics suggest it may have similar properties to other effective pyrazole-based compounds .
Research Findings
Recent studies have focused on synthesizing novel derivatives of pyrazole compounds to explore their biological functions. The synthesis of this compound was achieved through a one-pot reaction method that simplified the process and enhanced yield .
Moreover, the exploration of structure-activity relationships (SAR) has provided insights into optimizing the biological activity of pyrazole derivatives. The modifications in substituents have been shown to significantly affect their potency and selectivity towards specific biological targets .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-propylamine?
Answer:
The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or nucleophilic substitution can introduce the propylamine moiety. A validated approach includes refluxing intermediates in polar solvents (e.g., ethanol or DMF) with amines, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) . Key steps:
- Intermediate preparation : Use 3,5-dimethyl-1-ethylpyrazole as a core, functionalized at the 4-position.
- Amine coupling : React with 3-bromopropylamine under basic conditions (e.g., cesium carbonate) with copper(I) catalysts to enhance yield .
- Purification : Employ acid-base extraction and recrystallization (e.g., DMF/ethanol mixtures) to isolate the amine .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions and amine proton environments. For example, the propylamine chain should show distinct δ 1.4–2.8 ppm (methylene/methyl protons) and δ 3.1–3.5 ppm (amine-adjacent CH) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H] at m/z 224.19) and rule out byproducts .
- Melting point analysis : Compare experimental values (e.g., 104–107°C) with literature to assess crystallinity and impurities .
Advanced: How can computational chemistry optimize the synthesis pathway?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict energetically favorable intermediates and transition states. For example:
- Reaction feasibility : Calculate Gibbs free energy changes to identify rate-limiting steps.
- Solvent effects : Use COSMO-RS models to select solvents that stabilize charged intermediates .
- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., Cu vs. Pd) and reduce trial-and-error experimentation .
Advanced: What experimental design strategies improve yield and reproducibility?
Answer:
- Factorial design : Test variables (temperature, solvent ratio, catalyst loading) in a 2 design to identify significant interactions. For example, a 2 design (8 runs) can optimize reflux time, amine equivalents, and solvent polarity .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to maximize yield .
- Robustness testing : Introduce ±10% variations in reagent purity to assess method resilience .
Advanced: How should researchers address contradictions in spectroscopic or reactivity data?
Answer:
- Cross-validation : Combine NMR, IR, and X-ray crystallography (if available) to resolve ambiguous signals. For example, amine tautomerism in pyrazoles can lead to conflicting H NMR interpretations .
- Isotopic labeling : Use N-labeled amines to track reactivity pathways and confirm regioselectivity .
- Meta-analysis : Compare results across studies to identify systemic biases (e.g., solvent polarity effects on reaction outcomes) .
Advanced: What are the challenges in achieving regioselective functionalization of the pyrazole core?
Answer:
- Steric effects : Bulky substituents (e.g., ethyl at N1) hinder electrophilic attack at C4. Use steric maps from DFT to predict accessible positions .
- Electronic effects : Electron-withdrawing groups (e.g., methyl at C3/C5) direct nucleophiles to C4. Hammett constants () can quantify substituent influence .
- Catalyst tuning : Employ ligands (e.g., phosphines) to modulate metal catalyst selectivity during cross-coupling .
Advanced: How can mechanistic studies clarify unexpected byproduct formation?
Answer:
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or LC-MS to detect transient intermediates .
- Isolation of byproducts : Use preparative TLC or HPLC to isolate minor components for structural analysis .
- Computational trapping : Simulate potential side reactions (e.g., amine oxidation or dimerization) to propose mitigation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
